Purine, 6-chloro-9-(p-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Purine, 6-chloro-9-(p-methoxyphenyl)-: is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6-position and a p-methoxyphenyl group at the 9-position of the purine ring. Purine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Purine, 6-chloro-9-(p-methoxyphenyl)- typically involves the chlorination of purine derivatives. One common method is the chlorination of hypoxanthine with phosphorus oxychloride in the presence of dimethylaniline . The reaction conditions often include the use of solvents like acetonitrile and bases such as sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes, utilizing similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Purine, 6-chloro-9-(p-methoxyphenyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as alkyl halides, to form 9-alkylpurines.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the purine ring, leading to the formation of different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with organostannanes can introduce aryl or alkyl groups at the 6-position.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides and bases such as sodium hydroxide.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents depending on the desired transformation.
Cross-Coupling Reactions: Palladium catalysts and organostannanes.
Major Products: The major products formed from these reactions include various substituted purine derivatives, such as 9-alkylpurines and 6-succinoaminopurine .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Purine, 6-chloro-9-(p-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It can be used in the development of antiviral and anticancer agents .
Industry: In the industrial sector, Purine, 6-chloro-9-(p-methoxyphenyl)- can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may exhibit properties useful in these fields .
Wirkmechanismus
The mechanism of action of Purine, 6-chloro-9-(p-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes or interfering with nucleic acid synthesis . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
6-Chloropurine: A closely related compound with a chlorine atom at the 6-position but lacking the p-methoxyphenyl group.
9-Sulfonyl-9(H)-Purine Derivatives: These compounds have a sulfonyl group at the 9-position and exhibit antiviral activity.
Uniqueness: Purine, 6-chloro-9-(p-methoxyphenyl)- is unique due to the presence of both the chlorine atom and the p-methoxyphenyl group. This combination of substituents can enhance its reactivity and biological activity compared to other purine derivatives.
Eigenschaften
CAS-Nummer |
21313-95-1 |
---|---|
Molekularformel |
C12H9ClN4O |
Molekulargewicht |
260.68 g/mol |
IUPAC-Name |
6-chloro-9-(4-methoxyphenyl)purine |
InChI |
InChI=1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)17-7-16-10-11(13)14-6-15-12(10)17/h2-7H,1H3 |
InChI-Schlüssel |
BBGNCJAADRAEKV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.